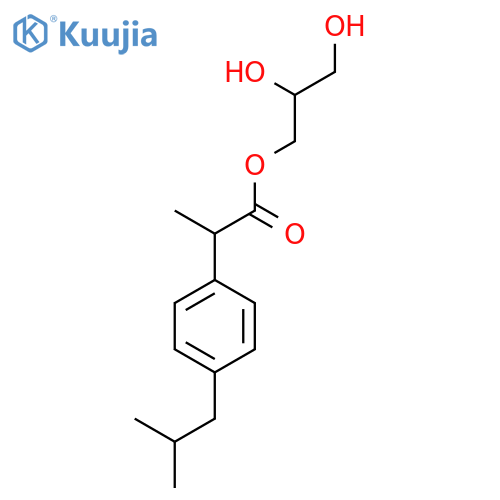Cas no 64622-21-5 (Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate))
イブプロフェン関連化合物である2,3-ジヒドロキシプロピル2-(4-イソブチルフェニル)プロパノエートは、イブプロフェンの誘導体として知られる有機化合物です。この化合物は、親水性のジヒドロキシプロピル基と疎水性のイブプロフェン骨格を併せ持つため、両親媒性を示す特徴があります。化学的安定性に優れ、有機合成中間体としての利用が可能です。また、エステル結合の存在により、生体内での徐放性や代謝プロファイルの調整が期待できます。溶解度の調整や製剤設計における応用が検討されており、医薬品開発分野での有用性が注目されています。

64622-21-5 structure
商品名:Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate)
CAS番号:64622-21-5
MF:C16H24O4
メガワット:280.359365463257
CID:2161269
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydroxypropyl 2-(4-isobutylphenyl)propanoate
- Ibuprofen Related CoMpound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate)
- 2,3-dihydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate
- 2-(4-Isobutylphenyl)propionic acid 2,3-dihydroxypropyl ester
- Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate)
-
- インチ: 1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3
- InChIKey: UIMOFRMULCSFFF-UHFFFAOYSA-N
- ほほえんだ: O(CC(CO)O)C(C(C)C1C=CC(=CC=1)CC(C)C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 424.8±35.0 °C at 760 mmHg
- フラッシュポイント: 150.1±19.4 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I400145-100mg |
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) |
64622-21-5 | 100mg |
$ 1466.00 | 2023-09-07 | ||
| TRC | I400145-10mg |
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) |
64622-21-5 | 10mg |
$ 181.00 | 2023-09-07 | ||
| TRC | I400145-50mg |
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) |
64622-21-5 | 50mg |
$ 851.00 | 2023-09-07 |
Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate) 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
64622-21-5 (Ibuprofen Related Compound (2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)Propanoate)) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
